Ethyl 3-bromo-2-(bromomethyl)propionate

Polymer Chemistry Dendrimer Synthesis ATRP Macroinitiator

Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) is an organic compound classified as a carboxylic acid ester featuring two reactive alkyl bromide sites (C-Br). This difunctional, symmetrical structure positions it as a versatile building block in organic synthesis, particularly for applications requiring dual-point covalent linkages.

Molecular Formula C6H10Br2O2
Molecular Weight 273.95 g/mol
CAS No. 58539-11-0
Cat. No. B1362522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2-(bromomethyl)propionate
CAS58539-11-0
Molecular FormulaC6H10Br2O2
Molecular Weight273.95 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CBr)CBr
InChIInChI=1S/C6H10Br2O2/c1-2-10-6(9)5(3-7)4-8/h5H,2-4H2,1H3
InChIKeyGKSCTYSHDIGNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-bromo-2-(bromomethyl)propionate CAS 58539-11-0: A Difunctional Bromoester Intermediate for Complex Molecular Architectures


Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) is an organic compound classified as a carboxylic acid ester featuring two reactive alkyl bromide sites (C-Br) [1]. This difunctional, symmetrical structure [2] positions it as a versatile building block in organic synthesis, particularly for applications requiring dual-point covalent linkages . Its primary utility lies in the construction of complex molecular architectures, including pharmaceuticals and agrochemicals, where the two bromomethyl groups facilitate sequential or simultaneous nucleophilic substitutions [1].

Procurement Rationale: Why Ethyl 3-bromo-2-(bromomethyl)propionate Cannot Be Replaced by Simple Mono-Bromoesters


Generic substitution with common mono-bromoester alternatives such as ethyl 2-bromopropionate or ethyl 2-bromoisobutyrate is not feasible due to a fundamental difference in functionality [1]. These alternatives possess a single reactive site, limiting their application to linear chain extensions or simple end-group modifications [1]. In contrast, Ethyl 3-bromo-2-(bromomethyl)propionate provides two primary alkyl bromide groups [1]. This difunctionality is a prerequisite for generating branched architectures, forming crosslinked networks, or serving as a core for dendrimer and macroinitiator synthesis [2]. Attempting to use a mono-functional analog would result in a fundamentally different product, such as a linear chain instead of a branched core, thereby invalidating the intended synthetic pathway and final material properties [2].

Quantitative Differentiation of Ethyl 3-bromo-2-(bromomethyl)propionate (CAS 58539-11-0) from Closest Analogs


Differentiation by Functional Group Multiplicity: Dual vs. Single Reactive Sites

The defining characteristic of Ethyl 3-bromo-2-(bromomethyl)propionate is its difunctionality, possessing two primary alkyl bromide groups [1]. This stands in direct contrast to common ATRP initiators and synthetic building blocks like ethyl 2-bromopropionate and ethyl 2-bromoisobutyrate (EBIB), which are monofunctional [1][2]. This fundamental structural difference dictates the compound's application scope, enabling the synthesis of branched or crosslinked architectures that are structurally impossible with mono-functional analogs .

Polymer Chemistry Dendrimer Synthesis ATRP Macroinitiator

ATRP Initiation Kinetics: Class-Level Inference for Difunctional α-Bromoesters

While direct kinetic data for Ethyl 3-bromo-2-(bromomethyl)propionate is absent from the open literature, its behavior can be inferred from the well-characterized class of α-bromoesters in ATRP [1]. The activation rate constant (k_act) for these initiators is strongly correlated with the degree of substitution at the α-carbon [1][2]. This compound's two primary alkyl bromide groups are expected to have activation rates similar to other primary alkyl halides, which are approximately 10-80 times slower than their tertiary counterparts like ethyl 2-bromoisobutyrate (EBIB) [1]. This slower activation leads to a lower concentration of propagating radicals, a feature that can enhance control over the polymerization of very reactive monomers like acrylates [3].

ATRP Kinetics Controlled Radical Polymerization Initiator Design

Physical State and Handling: Liquid Ease vs. Solid Analogs

At room temperature (20-25°C), Ethyl 3-bromo-2-(bromomethyl)propionate is a clear liquid . This is a significant practical advantage over the free acid analog, 3-bromo-2-(bromomethyl)propionic acid, which is a solid (mp 116-118°C for its salt) . The liquid state of the ethyl ester simplifies its integration into continuous flow processes and facilitates accurate volumetric dispensing, thereby reducing solvent usage and improving process efficiency compared to a solid that requires weighing and dissolution .

Synthetic Chemistry Process Chemistry Material Handling

Storage Stability: Defined Shelf-Life for Laboratory Planning

Vendor guidelines provide specific, temperature-dependent storage recommendations for this compound, which aids in laboratory procurement and inventory management [1]. While mono-functional ATRP initiators like ethyl 2-bromoisobutyrate (EBIB) may degrade over time, leading to unreproducible polymerization results [2], a vendor for Ethyl 3-bromo-2-(bromomethyl)propionate suggests a defined usage window: within 6 months when stored at -80°C, and within 1 month when stored at -20°C [1]. This quantitative guidance allows for predictable experimental planning and helps avoid the use of degraded material, a common source of failure in controlled polymerizations [2].

Laboratory Management Reagent Stability Inventory Control

Ease of Purification: Higher Boiling Point for Distillation

Ethyl 3-bromo-2-(bromomethyl)propionate exhibits a boiling point of 90°C at 0.5 mmHg . This is significantly higher than its close analog, methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8), which has a lower molecular weight and correspondingly lower boiling point . In a laboratory or process setting, the higher boiling point of the ethyl ester reduces the risk of evaporative loss during rotary evaporation and provides a wider operational window for vacuum distillation, potentially leading to higher recovered yields of purified material.

Synthetic Methodology Compound Purification Process Development

Validated Research and Industrial Applications for Ethyl 3-bromo-2-(bromomethyl)propionate


Synthesis of Hyperbranched and Dendritic Macromolecules

The compound's dual reactive sites are essential for constructing hyperbranched polymers and dendrimers. It serves as an AB2-type monomer or a core molecule, where the two bromomethyl groups can be functionalized sequentially or simultaneously to create a branching point, enabling the rapid buildup of complex, three-dimensional macromolecular architectures for drug delivery, catalysis, and advanced coatings .

Preparation of Difunctional ATRP Macroinitiators

The compound can be used to synthesize telechelic polymers or difunctional macroinitiators. By initiating polymerization from both ends of the molecule, symmetric triblock copolymers or polymers with reactive groups at both chain ends can be created. This is particularly valuable for producing thermoplastic elastomers and self-healing materials [1].

Manufacturing of Crosslinked Polymer Networks and Gels

The two reactive sites allow Ethyl 3-bromo-2-(bromomethyl)propionate to act as a bifunctional crosslinker. When incorporated into a polymerizing mixture, it can connect two growing polymer chains, forming a three-dimensional network. This application is crucial for creating hydrogels, superabsorbent materials, and durable coatings with specific mechanical and swelling properties .

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